molecular formula C5H10INO2Si B12631528 (1-Iodo-2-nitroethenyl)(trimethyl)silane CAS No. 922139-04-6

(1-Iodo-2-nitroethenyl)(trimethyl)silane

Cat. No.: B12631528
CAS No.: 922139-04-6
M. Wt: 271.13 g/mol
InChI Key: AVYGFFXPLHVAIV-UHFFFAOYSA-N
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Description

(1-Iodo-2-nitroethenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H10INO2Si. This compound is characterized by the presence of an iodo group, a nitro group, and a trimethylsilyl group attached to an ethenyl backbone. It is a versatile reagent used in various organic synthesis reactions due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Iodo-2-nitroethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with iodine and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

(CH3)3SiCCH+I2+HNO3(CH3)3SiC(I)=CHNO2(CH_3)_3SiC \equiv CH + I_2 + HNO_3 \rightarrow (CH_3)_3SiC(I)=CHNO_2 (CH3​)3​SiC≡CH+I2​+HNO3​→(CH3​)3​SiC(I)=CHNO2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Iodo-2-nitroethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Reduction Reactions: (1-Amino-2-nitroethenyl)(trimethyl)silane.

    Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the ethenyl group.

Scientific Research Applications

(1-Iodo-2-nitroethenyl)(trimethyl)silane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Iodo-2-nitroethenyl)(trimethyl)silane involves its ability to act as an electrophile or nucleophile in various chemical reactions. The iodo group can be easily substituted, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Iodotrimethylsilane: Similar in structure but lacks the nitro group.

    (1-Bromo-2-nitroethenyl)(trimethyl)silane: Similar but with a bromo group instead of an iodo group.

    (1-Iodo-2-nitroethenyl)(triethyl)silane: Similar but with triethylsilyl instead of trimethylsilyl.

Uniqueness

(1-Iodo-2-nitroethenyl)(trimethyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both iodo and nitro groups allows for diverse chemical transformations, making it a valuable reagent in organic synthesis.

Properties

CAS No.

922139-04-6

Molecular Formula

C5H10INO2Si

Molecular Weight

271.13 g/mol

IUPAC Name

(1-iodo-2-nitroethenyl)-trimethylsilane

InChI

InChI=1S/C5H10INO2Si/c1-10(2,3)5(6)4-7(8)9/h4H,1-3H3

InChI Key

AVYGFFXPLHVAIV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C[N+](=O)[O-])I

Origin of Product

United States

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